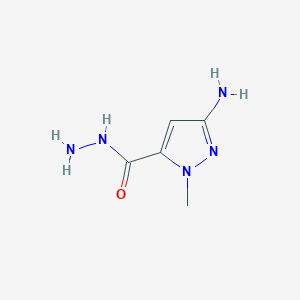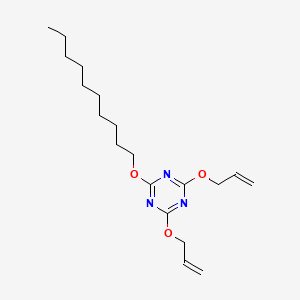![molecular formula C15H24Cl2N2 B13143600 1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)
1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction connecting two nitrogen atoms within a decane ring, and a phenylmethyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[45]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) typically involves multiple steps One common method starts with the formation of the spirocyclic core through a cyclization reactionThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
科学研究应用
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
Uniqueness
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C15H24Cl2N2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC 名称 |
1-benzyl-1,9-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14(7-3-1)12-17-11-5-9-15(17)8-4-10-16-13-15;;/h1-3,6-7,16H,4-5,8-13H2;2*1H |
InChI 键 |
SPIWEEHGXZLTFE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCCN2CC3=CC=CC=C3)CNC1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



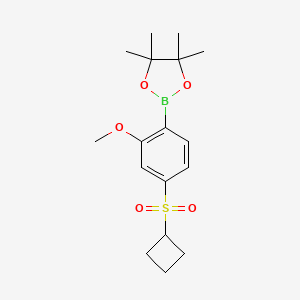
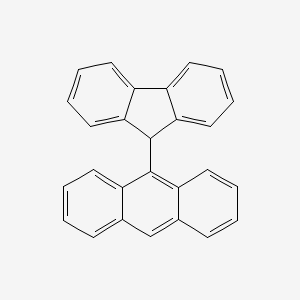

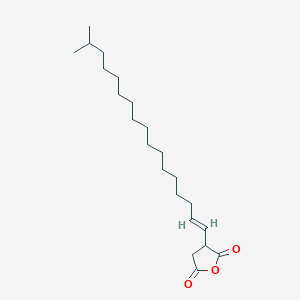
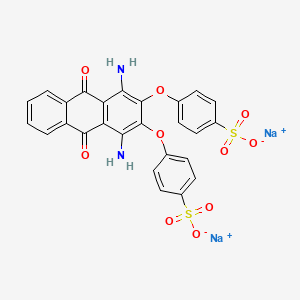
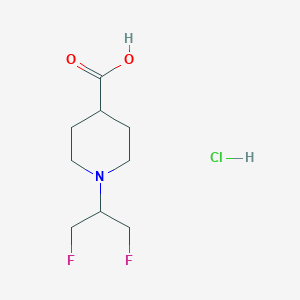

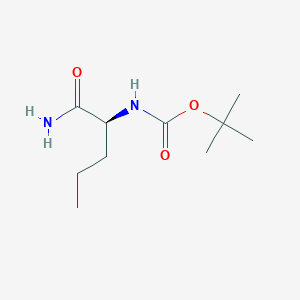
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
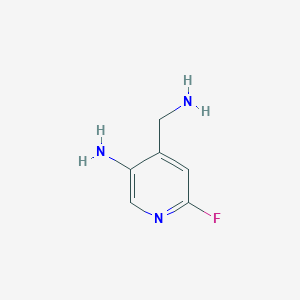
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
